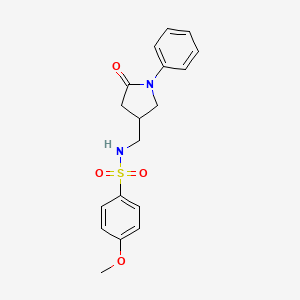

4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

CAS No.: 954604-41-2

Cat. No.: VC5085294

Molecular Formula: C18H20N2O4S

Molecular Weight: 360.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954604-41-2 |

|---|---|

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 360.43 |

| IUPAC Name | 4-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C18H20N2O4S/c1-24-16-7-9-17(10-8-16)25(22,23)19-12-14-11-18(21)20(13-14)15-5-3-2-4-6-15/h2-10,14,19H,11-13H2,1H3 |

| Standard InChI Key | JGEGPGISEIMBIB-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

4-Methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide features a benzenesulfonamide backbone substituted with a methoxy group at the para position. The sulfonamide nitrogen is further functionalized with a methylene bridge connected to a 5-oxo-1-phenylpyrrolidin-3-yl moiety. This pyrrolidinone ring introduces stereochemical complexity due to its chiral centers and conjugation with the phenyl group.

Key Structural Features:

-

Benzenesulfonamide core: Provides a stable aromatic platform for intermolecular interactions, particularly hydrogen bonding via the sulfonamide group.

-

Methoxy substituent: Enhances electron density in the aromatic ring, influencing reactivity and solubility.

-

Pyrrolidinone moiety: A five-membered lactam ring with a ketone group at position 5, contributing to conformational rigidity and potential hydrogen-bonding capabilities.

Synthesis and Production

Synthetic Pathways

The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions, including sulfonation, amidation, and functional group transformations. For 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, a plausible route involves:

-

Sulfonation of 4-methoxybenzene: Introduction of the sulfonic acid group using chlorosulfonic acid.

-

Amidation with a pyrrolidinone intermediate: Reaction of the sulfonyl chloride with (5-oxo-1-phenylpyrrolidin-3-yl)methanamine.

-

Purification: Chromatographic techniques or recrystallization to isolate the product.

Industrial-scale production may employ continuous flow reactors to optimize reaction kinetics and yield. Key challenges include controlling stereochemistry at the pyrrolidinone chiral centers and minimizing by-products during amidation.

Biological Activity and Mechanism of Action

Hypothesized Targets:

-

Carbonic anhydrase IX/XII: Overexpressed in hypoxic tumors, making them oncology targets.

-

GPCRs (G-protein-coupled receptors): The phenyl-pyrrolidinone moiety may interact with aminergic receptors.

Applications in Scientific Research

Tool Compound in Enzyme Studies

This compound’s sulfonamide group makes it a candidate for probing enzyme active sites. For example, it could serve as:

-

A fluorescent probe for real-time enzyme inhibition assays.

-

A crystallography co-crystal to resolve enzyme-ligand binding modes.

Drug Discovery Scaffold

The pyrrolidinone ring offers opportunities for structure-activity relationship (SAR) studies. Modifications at the phenyl or methoxy groups could enhance selectivity for specific biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume